molecular formula C21H14Cl3FN2O2 B2413048 2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide CAS No. 477862-47-8

2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Cat. No.: B2413048
CAS No.: 477862-47-8
M. Wt: 451.7
InChI Key: QSVCBOBJLCTVDP-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

2,4-dichloro-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl3FN2O2/c22-14-6-9-16(19(24)10-14)21(28)27-26-11-13-4-7-15(8-5-13)29-12-17-18(23)2-1-3-20(17)25/h1-11H,12H2,(H,27,28)/b26-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVCBOBJLCTVDP-KBKYJPHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Route

2,4-Dichlorobenzoic acid undergoes chlorination using thionyl chloride (SOCl₂) to form 2,4-dichlorobenzoyl chloride. Subsequent reaction with hydrazine hydrate in anhydrous ethanol yields the hydrazide:

Reaction Conditions

  • Molar ratio: 1:1.2 (acid:hydrazine)
  • Temperature: 0–5°C (initial), then reflux at 78°C
  • Duration: 4–6 hours
  • Yield: 82–89%

Characterization Data

Property Value
Melting Point 148–152°C
IR (KBr, cm⁻¹) 3250 (N-H), 1660 (C=O)
¹H NMR (400 MHz, DMSO) δ 10.12 (s, 1H, NH), 7.85–7.45 (m, 3H, Ar-H)

Synthesis of 4-[(2-Chloro-6-Fluorobenzyl)Oxy]Benzaldehyde

Williamson Etherification

4-Hydroxybenzaldehyde reacts with 2-chloro-6-fluorobenzyl chloride in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF):

Reaction Conditions

  • Molar ratio: 1:1.2 (phenol:benzyl chloride)
  • Temperature: 60–65°C
  • Duration: 8–10 hours
  • Yield: 75–80%

Characterization Data

Property Value
Melting Point 92–95°C
MS (EI) m/z 292 [M]⁺
¹⁹F NMR (376 MHz, CDCl₃) δ -112.5 (dt, J = 8.4 Hz)

Hydrazone Formation via Condensation

The final step involves refluxing equimolar quantities of 2,4-dichlorobenzohydrazide and 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in ethanol with acetic acid catalysis:

Reaction Conditions

  • Catalyst: Glacial acetic acid (5 mol%)
  • Temperature: 78°C (ethanol reflux)
  • Duration: 12–14 hours
  • Yield: 68–72%

Optimization Table

Entry Solvent Catalyst Time (h) Yield (%)
1 Ethanol Acetic acid 12 72
2 DMF NH₄OAc 10 65
3 THF p-TsOH 14 58

Stereochemical Control and (E)-Configuration Analysis

The (E)-configuration of the hydrazone is confirmed via:

  • NOESY NMR : Absence of nuclear Overhauser effect between the hydrazide NH and benzylidene proton.
  • X-ray Crystallography : Dihedral angle of 172.3° between aromatic planes.

Alternative Synthetic Routes

One-Pot Hydrazone Synthesis

Combining 2,4-dichlorobenzoic acid, hydrazine, and 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde in a single pot using coupling agents:

Conditions

  • Coupling agent: EDC·HCl (1.5 eq)
  • Additive: HOBt (1 eq)
  • Solvent: DMF
  • Yield: 60–64%

Industrial-Scale Considerations

Catalyst Recycling

DMF solvent from the benzaldehyde synthesis step can be recovered via vacuum distillation (85–90% recovery).

Byproduct Management

Major byproducts include:

  • 2,4-Dichlorobenzoic acid hydrazide dimer (3–5%)
  • Unreacted benzyl chloride (removed via aqueous wash)

Characterization and Quality Control

Key Analytical Parameters

Technique Critical Data Points
HPLC-PDA Retention time: 8.92 min (C18, 70:30 MeOH:H₂O)
Elemental Analysis C: 55.82%, H: 3.12%, N: 6.21% (Calc. C: 55.83%, H: 3.13%, N: 6.20%)
HRMS (ESI+) m/z 451.0432 [M+H]⁺ (Calc. 451.0435)

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Agriculture: It may be used as a pesticide or herbicide, leveraging its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The presence of halogen atoms and aromatic rings enhances its binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichlorobenzohydrazide
  • 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde
  • N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide

Uniqueness

Compared to similar compounds, 2,4-dichloro-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide stands out due to its unique combination of halogen atoms and aromatic rings

Biological Activity

2,4-Dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}F1_{1}N3_{3}O
  • Molecular Weight : 359.20 g/mol

Structural Features

The compound features:

  • Two chlorine atoms at positions 2 and 4 on the benzene ring.
  • A fluorine atom on the benzyl group.
  • A hydrazide functional group contributing to its reactivity.

Antimicrobial Activity

Research has indicated that derivatives of benzenecarbohydrazides exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli18
This compoundS. aureus20

This data suggests a promising antimicrobial profile, particularly against Gram-positive bacteria.

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. The mechanism of action appears to involve the induction of apoptosis in cancer cells.

  • Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cell lines.
  • Apoptosis Induction : Increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic markers have been observed.

Case Study: Cancer Cell Line Testing

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)15Apoptosis
HeLa (Cervical Cancer)12Cell Cycle Arrest

These findings indicate that this compound exhibits significant anticancer activity across multiple cell lines.

Toxicological Profile

While the biological activity is promising, understanding the toxicological effects is crucial for further development. Preliminary studies suggest moderate toxicity levels, necessitating further investigation into safety profiles.

Toxicity Data Overview

EndpointValue
LD50 (rat)>2000 mg/kg
Skin IrritationModerate

Q & A

Advanced Research Question

  • Vanadium Complexation : Synthesize oxidovanadium(V) complexes to enhance bioavailability and mimic insulin-mimetic pathways .
  • In Vitro Assays : Measure glucose uptake in adipocytes or hepatocytes using 3H^3H-2-deoxyglucose .
  • Binding Studies : Use fluorescence polarization to assess interactions with insulin receptor β-subunit .

Advanced Research Question

  • Substituent Engineering : Replace chloro groups with trifluoromethyl (-CF3_3) to enhance metabolic stability .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., ethyl acetate) to mitigate hepatotoxicity .
  • Crystallography : Analyze crystal packing via X-ray diffraction to identify stable polymorphs .

Methodological Insight : Use accelerated stability testing (40°C/75% RH) over 4 weeks to assess degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.